1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane

Organic Synthesis Medicinal Chemistry Building Blocks

1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane (CAS 1155272-93-7) is a geminally disubstituted cyclopropane building block of significant interest in medicinal chemistry and agrochemical research. This compound features a highly strained cyclopropane ring bearing both an electrophilic bromomethyl handle for nucleophilic substitution reactions and a trifluoromethyl (-CF3) group known for imparting enhanced metabolic stability and lipophilicity to drug candidates.

Molecular Formula C5H6BrF3
Molecular Weight 203 g/mol
CAS No. 1155272-93-7
Cat. No. B1380896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane
CAS1155272-93-7
Molecular FormulaC5H6BrF3
Molecular Weight203 g/mol
Structural Identifiers
SMILESC1CC1(CBr)C(F)(F)F
InChIInChI=1S/C5H6BrF3/c6-3-4(1-2-4)5(7,8)9/h1-3H2
InChIKeyIDLJEJIHDBHTEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane (CAS 1155272-93-7): A Dual-Functional Building Block for Medicinal and Agrochemical Research


1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane (CAS 1155272-93-7) is a geminally disubstituted cyclopropane building block of significant interest in medicinal chemistry and agrochemical research. This compound features a highly strained cyclopropane ring bearing both an electrophilic bromomethyl handle for nucleophilic substitution reactions and a trifluoromethyl (-CF3) group known for imparting enhanced metabolic stability and lipophilicity to drug candidates [1]. As a member of the fluorinated cyclopropane family, it serves as a versatile intermediate for the construction of pharmaceutical and agrochemical agents, with applications in asymmetric synthesis and the development of novel bioactive molecules [2].

Why 1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane Cannot Be Readily Replaced by Common Cyclopropane Analogs


The precise electronic and steric environment created by the geminal arrangement of the bromomethyl and trifluoromethyl groups on the cyclopropane core cannot be replicated by simple substitution with alternative halogens or other trifluoromethylcyclopropane derivatives. The strong electron-withdrawing effect of the -CF3 group is known to activate the cyclopropane ring toward ring-opening and can significantly modulate the reactivity of the adjacent bromomethyl handle [1]. Furthermore, the trifluoromethylcyclopropyl (TFCP) moiety itself has been reported to increase metabolic stability compared to common tert-butyl groups in drug candidates, making the specific bromo-substituted TFCP scaffold a unique starting point for medicinal chemistry optimization that is not interchangeable with non-fluorinated or differently substituted cyclopropanes [2].

Quantitative Differentiation Evidence for 1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane (CAS 1155272-93-7)


Purity Specifications Across Commercial Suppliers of 1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane

For procurement decisions, the available purity of 1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane is a critical differentiator. Fluorochem offers the highest specified purity at 97%, compared to other suppliers such as AKSci and Apollo Scientific, which list the compound at 95% purity .

Organic Synthesis Medicinal Chemistry Building Blocks

Predicted Physicochemical Properties of 1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane

Key physicochemical properties of 1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane are predicted using SciFinder's advanced algorithms. The predicted density is 1.706 ± 0.06 g/cm³ at 20 °C, and the predicted boiling point is 113.3 ± 35.0 °C at 760 Torr . These values inform handling and formulation strategies.

Computational Chemistry Drug Design Property Prediction

Commercial Pricing and Packaging Options for 1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane

Procurement value is influenced by available pack sizes and pricing structures. Fluorochem offers this compound in 100 mg, 250 mg, 1 g, and 5 g quantities, with the 1 g size priced at £407.00 . This contrasts with other suppliers like Aladdin, which lists the compound at $265.90 for 500 mg .

Procurement Research Supply Cost Analysis

Optimal Application Scenarios for 1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane in Research and Development


Synthesis of Metabolically Stable Drug Candidates

The trifluoromethylcyclopropyl (TFCP) group is a proven bioisostere for tert-butyl groups, offering enhanced metabolic stability. This compound serves as an ideal starting point for medicinal chemists seeking to install this privileged motif onto a molecular scaffold via the reactive bromomethyl handle, a strategy supported by class-level evidence from the literature [1].

Development of Fluorinated Agrochemical Intermediates

Trifluoromethyl-substituted cyclopropanes are recognized as attractive building blocks for agrochemical agents due to the favorable properties conferred by the -CF3 group [2]. The bromomethyl group on this compound allows for its ready incorporation into more complex agrochemical candidates through nucleophilic substitution, making it a valuable intermediate for crop protection research.

Asymmetric Synthesis of Chiral Cyclopropane Derivatives

The ongoing development of asymmetric methods for synthesizing fluorinated cyclopropanes highlights the importance of these scaffolds [3]. This geminally disubstituted compound can be used as a substrate or a standard in developing new stereoselective cyclopropanation or functionalization methodologies, particularly those aimed at creating enantioenriched building blocks for pharmaceutical applications.

Large-Scale Medicinal Chemistry Optimization Programs

For research programs requiring significant quantities of the building block, the commercial availability of this compound in 5 g pack sizes, as offered by Fluorochem at a competitive per-gram price , makes it a practical choice for scaling up initial medicinal chemistry hits to lead optimization studies.

Technical Documentation Hub

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